2-Amino-5-(aminomethyl)phenol

Descripción

Significance and Research Trajectory within Aminophenol Chemistry

Aminophenols are a significant class of aromatic compounds, characterized by the presence of both an amino (-NH2) and a hydroxyl (-OH) group attached to a benzene (B151609) ring. They exist in three basic isomeric forms: 2-aminophenol (B121084), 3-aminophenol (B1664112), and 4-aminophenol (B1666318), which serve as foundational building blocks in various chemical syntheses. chemcess.comwikipedia.org The industrial and research importance of aminophenols is well-established, driven by their utility as key intermediates in the production of pharmaceuticals, dyes, and polymers. researchandmarkets.comgminsights.com For instance, 4-aminophenol is a crucial precursor in the industrial synthesis of paracetamol (acetaminophen), a widely used analgesic and antipyretic. wikipedia.orgarxiv.org

The research trajectory in aminophenol chemistry has evolved from studying the fundamental properties of the basic isomers to exploring derivatives with tailored functionalities. The introduction of additional substituent groups onto the aminophenol scaffold allows for the fine-tuning of chemical and physical properties. The development of compounds like 2-Amino-5-(aminomethyl)phenol represents this progression. Researchers have investigated how adding functional groups, such as an oxymethyl or aminomethyl group at the 5-position of a 2-aminophenol structure, can yield compounds with specific, desirable qualities. epo.org This has led to targeted research into their potential use as dye intermediates, particularly for oxidative hair coloring, where stable and specific color formation is essential. epo.orggoogle.com The presence of multiple reactive sites on these derivatives also positions them as versatile building blocks for creating more complex molecules and materials. epo.orgchemscene.com

Table 1: Isomers of Aminophenol

| Isomer | IUPAC Name | CAS Number | Molar Mass (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| 2-Aminophenol | 2-Aminophenol | 95-55-6 | 109.13 | 174 |

| 3-Aminophenol | 3-Aminophenol | 591-27-5 | 109.13 | 122-123 |

| 4-Aminophenol | 4-Aminophenol | 123-30-8 | 109.13 | 186-189 |

Data sourced from multiple references. wikipedia.orgnih.govnih.gov

Historical Perspective of Aminophenol Research Relevant to the Compound

The history of aminophenol research began with the synthesis and characterization of its primary isomers. Industrial-scale synthesis methods were developed, most commonly involving the reduction of the corresponding nitrophenols. wikipedia.org For example, both 2-aminophenol and 4-aminophenol are synthesized by the catalytic hydrogenation of 2-nitrophenol (B165410) and 4-nitrophenol, respectively. wikipedia.orgwikipedia.org Another significant historical method is the Bamberger rearrangement, where the partial hydrogenation of nitrobenzene (B124822) produces phenylhydroxylamine, which then rearranges primarily to 4-aminophenol. wikipedia.org

Early research focused on leveraging these simple aminophenols as precursors for a variety of products, most notably dyes and photographic developers. wikipedia.orgwikipedia.org The synthesis of more complex, multi-substituted aminophenols like this compound is a more contemporary development. This evolution was driven by the need for molecules with highly specific functionalities that the simpler isomers could not provide. For example, patent literature reveals that the specific placement of an oxymethyl group at the 5-position of a 2-aminophenol was a surprising discovery that provided enhanced properties for dye applications, such as improved stability and wash fastness. epo.org This shift from broad-use chemical commodities to specialized, performance-oriented molecules marks the key historical context for the emergence of compounds like this compound.

Classification and Structural Features Relevant to Research Directions

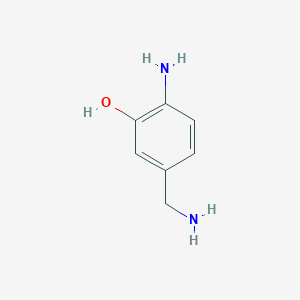

This compound is classified as a tri-substituted benzene derivative. Its structure is built upon a 2-aminophenol core, with an additional aminomethyl group (-CH₂NH₂) at the 5-position (para to the hydroxyl group and meta to the amino group).

The key structural features that dictate its chemical behavior and research applications are:

Phenolic Hydroxyl Group (-OH): This group imparts acidic properties and is a site for oxidation and etherification. Its presence, along with the amino group, allows the molecule to act as a tridentate ligand in the formation of stable metal-complex dyes. wikipedia.org

Aromatic Amino Group (-NH₂): This group provides basic properties and is a key nucleophile. It is the site for diazotization reactions, a cornerstone of azo dye synthesis. wikipedia.org

Aminomethyl Group (-CH₂NH₂): This is a benzylamine-type functional group. The aliphatic amino group is more basic than the aromatic one and provides an additional site for reactions without directly altering the electronic properties of the aromatic ring system to the same extent as a directly attached group.

Amphoteric Nature: The presence of both an acidic hydroxyl group and basic amino groups means the molecule is amphoteric, capable of reacting with both acids and bases. chemcess.com

Intra- and Intermolecular Hydrogen Bonding: Like its parent compound 2-aminophenol, this molecule can form hydrogen bonds, which influences its physical properties such as melting point and solubility. wikipedia.org

These structural elements make this compound a versatile intermediate. Research directions are guided by the potential to selectively react one or more of these functional groups. For instance, its application in hair dyes leverages the reactivity of the aromatic amine and the phenolic hydroxyl group in oxidative coupling reactions. epo.orggoogle.com Other research explores aminomethylphenols as building blocks for pharmacologically active agents and new polymers. nih.gov

Table 2: Chemical Properties of this compound and its Dihydrochloride Salt

| Property | This compound | This compound dihydrochloride |

|---|---|---|

| CAS Number | 920511-81-5 | 943751-53-9 |

| Molecular Formula | C₇H₁₀N₂O | C₇H₁₂Cl₂N₂O |

| Molecular Weight | 138.17 g/mol | 211.09 g/mol |

| Physical Form | Not specified | Light yellow solid |

| Purity | ≥98% | ~96% |

Data sourced from multiple references. chemscene.comsigmaaldrich.comfluorochem.co.uk

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-5-(aminomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-4-5-1-2-6(9)7(10)3-5/h1-3,10H,4,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUCNLPMBDBHOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611814 | |

| Record name | 2-Amino-5-(aminomethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920511-81-5 | |

| Record name | 2-Amino-5-(aminomethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2 Amino 5 Aminomethyl Phenol and Its Analogues

Direct Synthetic Routes to the 2-Amino-5-(aminomethyl)phenol Scaffold

Reductive Amination Approaches

Reductive amination is a versatile and widely employed method for the synthesis of amines, including the aminomethyl group in the target scaffold. nih.gov This one-pot reaction typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine. nih.govresearchgate.net

A key precursor for the synthesis of this compound via this route is 3-amino-4-hydroxybenzaldehyde. nih.gov In a typical procedure, this aldehyde can be reacted with an amine in the presence of a reducing agent. The choice of reducing agent is crucial, with sodium borohydride (B1222165) and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity. nih.govresearchgate.net For instance, the reaction of 4-hydroxybenzaldehyde (B117250) with various arylamines has been shown to proceed efficiently, although longer reaction times may be required. nih.gov The reaction conditions, including the choice of solvent (such as dioxane, THF, or acetonitrile) and the use of an acid catalyst like p-toluenesulfonic acid (PTSA), can significantly influence the reaction outcome and yield. nih.gov

A study on the reductive amination of various substituted aromatic aldehydes demonstrated that both electron-rich and electron-deficient aldehydes react smoothly. purdue.edu For example, 4-hydroxybenzaldehyde and 4-nitrobenzaldehyde (B150856) reacted with aniline (B41778) derivatives to produce the corresponding secondary amines in good yields. purdue.edu This suggests that the electronic nature of the substituents on the benzaldehyde (B42025) precursor for this compound would be compatible with this synthetic strategy.

| Aldehyde | Amine | Reducing Agent | Solvent | Catalyst | Product | Yield (%) |

| 4-Hydroxybenzaldehyde | Aniline | Sodium Borohydride | Dioxane | p-Toluenesulfonic acid | N-(4-hydroxybenzyl)aniline | - |

| 4-Nitrobenzaldehyde | Aniline | - | - | - | N-(4-nitrobenzyl)aniline | 85 |

| Cyclohexanecarbaldehyde | Aniline | - | - | - | N-(cyclohexylmethyl)aniline | 78-87 |

Condensation Reactions in Compound Formation

Condensation reactions, particularly the Mannich reaction, represent a classical and effective method for the formation of aminomethylated phenols. kyushu-u.ac.jpdtic.mil The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a primary or secondary amine. kyushu-u.ac.jp In the context of synthesizing this compound analogues, a phenol (B47542) derivative serves as the substrate.

For example, the Mannich-type aminomethylation of m-tert-butylphenol with various secondary amines (pyrrolidine, piperidine, etc.) and formalin in ethanol (B145695) at elevated temperatures has been reported to give the corresponding 2-(aminomethyl)-5-tert-butylphenols in high yields. kyushu-u.ac.jp However, the reaction with primary amines or weakly basic amines like morpholine (B109124) can be less straightforward, sometimes requiring the addition of a base like potassium hydroxide (B78521) to facilitate the reaction. kyushu-u.ac.jp

The reaction of 2-aminophenol (B121084) with formaldehyde and an amine can also be employed. vulcanchem.com It is important to control the reaction conditions, such as pH and temperature, to prevent side reactions and ensure the desired regioselectivity of the aminomethylation.

Multi-Step Synthesis from Precursors

Often, the synthesis of this compound and its derivatives requires a multi-step approach, starting from readily available precursors. epo.org A common strategy involves the introduction of the required functional groups in a stepwise manner, often utilizing protecting groups to ensure regioselectivity.

One such approach starts with a di-substituted benzene (B151609) derivative, such as a nitrophenol. epo.org For instance, a 2-nitrophenol (B165410) derivative can be synthesized and the aminomethyl group can be introduced at a later stage. A patent describes the synthesis of this compound derivatives starting from a 2-nitro-5-aminomethyl-phenol derivative, which is then reduced to the corresponding 2-amino compound. google.com The reduction of the nitro group is a standard transformation, often achieved using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. google.com

Another multi-step route involves the use of a precursor like 2-amino-5-iodophenol. biosynth.com The iodo group can be transformed into other functional groups. For example, it can be reduced to an aminomethyl group through a series of reactions. biosynth.com

A general synthetic pathway can be envisioned starting from a substituted phenol. The synthesis could involve the following key steps:

Nitration of a suitable phenol precursor to introduce the nitro group at the desired position.

Introduction of the aminomethyl precursor , which could be a formyl group (CHO) or a protected aminomethyl group.

Reduction of the nitro group to an amino group.

Conversion of the precursor group to the final aminomethyl group, if necessary.

For example, 3-amino-4-hydroxybenzoic acid is a key intermediate in the biosynthesis of grixazone and is converted to 3-amino-4-hydroxybenzaldehyde. nih.gov This aldehyde is a direct precursor for the reductive amination step as described previously.

Derivatization and Functionalization Strategies

Once the core this compound scaffold is obtained, it can be further modified to create a diverse range of analogues with potentially enhanced properties.

Introduction of Heterocyclic Moieties

The introduction of heterocyclic rings is a common strategy in medicinal chemistry and materials science to modulate the biological activity and physicochemical properties of a molecule. amazonaws.commdpi.com In the context of this compound, heterocyclic moieties can be attached to the aminomethyl group.

A patent application describes the synthesis of this compound derivatives where the aminomethyl group is substituted with a five- or six-membered heterocyclic ring. google.comgoogle.com These derivatives are synthesized by reacting the corresponding 2-nitro-5-(aminomethyl)-phenol derivative with a heterocyclic compound, followed by reduction of the nitro group. google.com For example, reacting 2-nitro-5-[(2-pyridinylamino)methyl]phenol with a reducing agent would yield 2-amino-5-[(2-pyridinylamino)methyl]phenol. google.com

The synthesis of analogues where a thiazole (B1198619) ring is incorporated has also been reported, resulting in compounds like 2-(Aminomethyl)-5-(4-methylthiazol-5-yl)phenol. The synthesis of such compounds typically involves multi-step organic reactions where the thiazole ring is formed first, followed by the introduction of the aminomethyl and phenol groups.

| Scaffold | Heterocycle | Synthetic Method |

| This compound | Pyridine | Reaction with pyridinyl halide followed by reduction |

| This compound | Thiazole | Multi-step synthesis involving thiazole ring formation |

| 2-Aminophenol | Benzimidazole, Benzothiazole, Benzoxazole (B165842) | Cobalt-catalyzed isocyanide insertion |

Aminomethylation and Related Reactions

Aminomethylation, as discussed in the context of the Mannich reaction, is a direct method for introducing the aminomethyl group. kyushu-u.ac.jpresearchgate.net This reaction can also be used to further functionalize the phenol ring. The reaction of phenols with formaldehyde and secondary amines is a well-established method for synthesizing ortho-aminomethylphenols. kyushu-u.ac.jp

The choice of amine in the Mannich reaction allows for the introduction of various substituents on the nitrogen atom of the aminomethyl group. kyushu-u.ac.jp For example, using dimethylamine, pyrrolidine, or piperazine (B1678402) leads to the corresponding N,N-dimethylaminomethyl, pyrrolidinomethyl, or piperazinomethyl derivatives. kyushu-u.ac.jp

Furthermore, related reactions can be used to introduce other functional groups. For instance, the aminomethyl group itself can participate in further reactions, such as nucleophilic substitution. This allows for the attachment of a wide variety of functional groups to the core scaffold, leading to a large library of derivatives.

Synthesis of Schiff Base Intermediates and Subsequent Reductions

The synthesis of aminophenol derivatives through the formation of Schiff base intermediates, followed by a reduction step, is a well-established and versatile method. This two-step process allows for the introduction of a variety of substituents onto the amino group. The initial step involves the condensation reaction between an aminophenol and a suitable aldehyde or ketone to form an imine, or Schiff base. The subsequent reduction of the carbon-nitrogen double bond yields the target secondary amine.

The general reaction pathway involves the condensation of a primary amine with an aldehyde or ketone. For instance, various Schiff bases have been synthesized from 3-aminophenol (B1664112) and substituted benzaldehydes by refluxing the reactants. iljs.org.ng Similarly, novel Schiff bases can be prepared from the reaction of 2-substituted 1,3-bis(dimethylamino)-trimethinium salts with different aminophenols in the presence of triethylamine. nih.gov A Schiff base of 2-((E)-(2-amino-5-methylphenylimino)methyl)-5-(difluoromethoxy)phenol, an analogue of the target compound, was synthesized by refluxing 4-(difluoromethoxy)-2-hydroxybenzaldehyde (B13900239) and 4-methyl-1,2-phenylenediamine in ethanol. japsonline.com

The reduction of the resulting Schiff base is commonly achieved using hydride-reducing agents, with sodium borohydride (NaBH₄) being a frequent choice due to its selectivity. researchgate.net This reagent effectively reduces the imine bond without affecting other reducible groups that might be present in the molecule, such as nitro or chloro groups. researchgate.net For example, the synthesis of 2-methoxy-5-((phenylamino)methyl)phenol, a close analogue, is accomplished by the condensation of aniline with 3-hydroxy-4-methoxybenzaldehyde, followed by the reduction of the intermediate Schiff base with sodium borohydride in methanol (B129727) and dichloromethane. mdpi.com While this method is generally effective, the reduction of N-benzylidene-p-aminophenol with sodium borohydride has been reported to be unsuccessful, potentially due to tautomerization leading to a quinoid-type structure that resists reduction under the applied conditions. researchgate.net

The conditions for the reduction can be varied. One common technique involves dissolving the Schiff base in methanol, followed by the addition of a methanolic solution of sodium borohydride. researchgate.net Another approach involves the portion-wise addition of solid sodium borohydride to a methanolic solution of the Schiff base. researchgate.net The solubility of the sodium borohydride in the reaction solvent is crucial for the reduction to occur. researchgate.net

Table 1: Examples of Schiff Base Reductions for Aminophenol Synthesis

| Starting Materials | Reducing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| Aniline, 3-hydroxy-4-methoxybenzaldehyde | Sodium Borohydride | 2-Methoxy-5-((phenylamino)methyl)phenol | Not Specified | mdpi.com |

| p-Anisidine, 4-(dimethylamino)benzaldehyde | Sodium Borohydride | 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline | Not Specified | mdpi.com |

| Various Aldehydes and Amines | Sodium Borohydride | Various Secondary Amines | 91-99% | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Green Chemistry Approaches and Solvent-Free Syntheses in Aminophenol Production

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of aminophenols to develop more environmentally benign and efficient processes. These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. Solvent-free synthesis and the use of eco-friendly catalysts and reaction media are key strategies in this endeavor.

Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis. A mechanochemical process for producing N-acetyl-4-aminophenol (acetaminophen) involves the simple mechanical grinding of 4-aminophenol (B1666318) and acetic anhydride (B1165640) in a mortar and pestle, completely eliminating the need for a solvent or catalyst. justia.comgoogle.com This method is not only environmentally friendly but also provides a rapid and economical route to the product. justia.comgoogle.com Similarly, a one-pot, three-component Mannich condensation of an electron-rich aromatic compound, an aromatic aldehyde, and 2-aminopyrimidine (B69317) has been successfully performed under solvent-free conditions at 125°C to produce thio-bis-aminophenol ligands in good yields. tandfonline.com This solventless approach offers advantages such as procedural simplicity, shorter reaction times, and the elimination of acid catalysts. tandfonline.com The synthesis of xanthene-dione derivatives has also been achieved using 2-aminophenol as a catalyst under solvent-free thermal conditions. gurukuljournal.com

Other green chemistry strategies focus on replacing hazardous reagents and traditional catalysts with more sustainable alternatives. For the reduction of p-nitrophenol to p-aminophenol, a green method utilizes hydrazine hydrate as a hydrogen source with a nano-nickel catalyst supported on natural aragonite. tandfonline.comresearchgate.net A particularly innovative approach for preparing p-aminophenol from nitrobenzene (B124822) involves a one-pot catalytic hydrogenation and in-situ acid-catalyzed Bamberger rearrangement in a pressurized CO₂/H₂O system. acs.org This process cleverly uses the carbonic acid formed from CO₂ and water, eliminating the need for strong mineral acids, thus creating a self-neutralizing and environmentally benign system. acs.org Furthermore, electrochemical methods, such as the TEMPO-catalyzed electrochemical dehydrogenative cyclocondensation of o-aminophenols, offer a mild and sustainable route to aminophenoxazinones without the need for stoichiometric oxidants. rsc.org

Table 2: Overview of Green Synthesis Methodologies for Aminophenols and Derivatives

| Synthetic Approach | Key Features | Product | Reference |

|---|---|---|---|

| Mechanochemical Synthesis | Solvent-free, catalyst-free, mechanical grinding | Acetaminophen (B1664979) | justia.comgoogle.com |

| Mannich Condensation | Solvent-free, one-pot, three-component reaction | Thio-bis-aminophenol ligands | tandfonline.com |

| Catalytic Reduction | Nano-Ni catalyst, natural aragonite support | p-Aminophenol | tandfonline.comresearchgate.net |

| Catalytic Hydrogenation | Pressurized CO₂/H₂O system, avoids mineral acid | p-Aminophenol | acs.org |

| Electrochemical Synthesis | TEMPO-catalyzed, avoids stoichiometric oxidants | Aminophenoxazinones | rsc.org |

This table is interactive. Click on the headers to sort the data.

Stereoselective Synthesis Methodologies for Aminophenols

The development of stereoselective methods for the synthesis of aminophenols is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. These methods aim to control the three-dimensional arrangement of atoms, leading to the formation of a single enantiomer or diastereomer.

One notable strategy involves the stereoselective alkylation of chiral 2-imidoylphenols using organolithium reagents to produce enantiopure phenolic Mannich-type bases (aminophenols). nih.gov This reaction proceeds with high yields and diastereoselectivities and is particularly useful for preparing aminophenols with a quaternary carbon atom adjacent to the nitrogen, a structure not easily accessible through other methods. nih.gov The process is highly versatile, as the choice of the starting imidoylphenol and the organolithium reagent can be tailored to synthesize either of the two possible diastereomers. nih.gov This method's effectiveness stems from the surprising reactivity of the imidoylphenol toward organolithium reagents, which does not require activation by a Lewis acid or base. nih.gov

Another approach involves the creation of libraries of chiral ligands derived from aminophenols for use in asymmetric catalysis. For example, a library of chiral imidazoline-aminophenol ligands has been synthesized on solid supports. nih.gov These ligands, which combine different stereogenic centers, have proven to be highly efficient in copper-catalyzed Henry reactions, yielding products with high enantiomeric excess (ee). nih.gov The specific combination of stereogenic centers within the ligand was found to be crucial for achieving high stereoselectivity. nih.gov

Table 3: Research Findings in Stereoselective Aminophenol Synthesis

| Methodology | Key Feature | Outcome | Stereoselectivity | Reference |

|---|---|---|---|---|

| Alkylation of Chiral Imidoylphenols | Use of organolithium reagents | Enantiopure phenolic Mannich-type bases | High diastereoselectivity | nih.gov |

| Chiral Ligand Synthesis | Solid-phase synthesis of imidazoline-aminophenol library | Efficient catalyst for Henry reaction | Up to 95% ee | nih.gov |

| Total Synthesis | Incorporation of a chiral aminophenol intermediate | Synthesis of AI-77-B | Stereoselective | rsc.org |

| Phase-Transfer Catalysis | Use of chiral aminophenol derivatives as catalysts | Asymmetric synthesis of α-amino acids | Stereoselective | acs.org |

This table is interactive. Click on the headers to sort the data.

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 2 Amino 5 Aminomethyl Phenol and Its Derivatives

Phenolic and Amine Group Reactivity

The ortho-positioning of the phenolic hydroxyl and primary amino groups is a key structural feature, making the molecule an analogue of 2-aminophenol (B121084). This arrangement is crucial for its reactivity, particularly in oxidation and chelation reactions.

The oxidation of aminophenols, particularly 2-aminophenol derivatives, is a well-studied process that typically leads to the formation of phenoxazinone structures. The reaction proceeds via the oxidative coupling of two molecules of the aminophenol.

In a process that mimics the enzymatic function of phenoxazinone synthase, 2-aminophenol (H₂AP) can be catalytically oxidized by air in the presence of mononuclear copper(II) complexes. rsc.orgiitkgp.ac.in The major product of this reaction is 2-amino-phenoxazine-3-one (APX). rsc.orgiitkgp.ac.in The reaction mechanism is believed to involve the formation of a complex-substrate adduct, which facilitates the generation of a substrate radical and subsequent dioxygen activation. rsc.orgiitkgp.ac.in Given the structural similarity, 2-Amino-5-(aminomethyl)phenol is expected to undergo a similar transformation, yielding a substituted phenoxazinone.

Similarly, the reaction of the related compound 2-amino-5-methylphenol (B193566) with bovine hemoglobin results in the formation of 2-amino-4,4α-dihydro-4α-7-dimethyl-3H-phenoxazine-3-one. sigmaaldrich.com This highlights a common oxidation pathway for 2-aminophenol derivatives, involving the coupling of the amino group of one molecule with the aromatic ring of a second, followed by cyclization and further oxidation.

Table 1: Examples of Oxidation Products from 2-Aminophenol Derivatives

| Starting Material | Oxidizing Agent/Catalyst | Product | Source(s) |

|---|---|---|---|

| 2-Aminophenol | Air / Copper(II) complexes | 2-Amino-phenoxazine-3-one | rsc.orgiitkgp.ac.in |

While the aminophenol moiety is more commonly associated with oxidation, reduction reactions are crucial in the synthesis of this compound and its derivatives, typically starting from nitro-substituted precursors.

A common synthetic route involves the reduction of a nitro group positioned ortho to the phenolic hydroxyl group. For instance, derivatives of this compound can be synthesized by reducing the corresponding 2-nitro-5-aminomethyl-phenol derivative. google.com This transformation is effectively carried out using reducing agents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. google.com Another example from a related compound is the synthesis of 2-amino-5-methoxyphenol, which is achieved by the catalytic hydrogenation of 5-methoxy-2-nitrophenol (B105146) using 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere. researchgate.net These examples demonstrate that the selective reduction of a nitro group is a viable and efficient pathway to generate the ortho-aminophenol structure in complex molecules.

The amino groups in this compound and its derivatives are nucleophilic and can participate in substitution reactions. The primary aromatic amine is a moderate nucleophile, while the benzylic amine is generally more basic and nucleophilic.

Derivatives of 2-amino-5-methylphenol have been shown to undergo nucleophilic substitution with chloro-substituted heterocyclic compounds. For example, the reaction between 2-amino-5-methylphenol and 3-(chloromethyl)-9-ethyl-9H-carbazole proceeds via nucleophilic attack by the amino group, leading to the formation of a new C-N bond. globalresearchonline.netresearchgate.net This type of reaction showcases the ability of the amino group to act as a nucleophile in the synthesis of more complex derivatives.

Furthermore, the synthesis of 2-amino-5-nitrophenol (B90527) derivatives can be achieved through aromatic nucleophilic substitution on a benzoxazole (B165842) precursor. google.com This process, which can be catalyzed by copper species in a manner similar to an Ullmann reaction, involves the displacement of a leaving group on the aromatic ring by a nucleophile. google.com

Intra- and Intermolecular Cyclization Reactions

The functional groups of this compound provide the necessary components for various cyclization reactions, leading to the formation of heterocyclic systems. An important synthetic strategy for producing 2-amino-5-nitrophenol involves an initial cyclocondensation reaction between o-aminophenol and urea (B33335) to form a benzoxazole intermediate, which is then nitrated and hydrolyzed. researchgate.net

A notable transformation pathway for phenol (B47542) derivatives is oxidative intramolecular cyclization. A phenol derivative bearing an azido (B1232118) group can undergo cyclization when treated with an oxidizing agent like (diacetoxyiodo)benzene (B116549) (PIDA). nih.gov The proposed mechanism involves the reaction of PIDA with the phenolic hydroxyl group, followed by a nucleophilic attack of the azide (B81097) group at the ortho-position of the phenol ring, leading to the formation of a new heterocyclic ring after rearomatization. nih.gov This demonstrates a potential pathway for derivatives of this compound to form complex polycyclic structures.

Chelation and Metal Complexation Chemistry

The ortho-aminophenol moiety is an excellent chelating scaffold, capable of binding to a wide variety of metal ions through the nitrogen of the amine and the oxygen of the deprotonated phenol. This N,O-bidentate coordination is a cornerstone of its complexation chemistry. The additional aminomethyl group can also participate in coordination, potentially allowing the ligand to act in a tridentate fashion.

Derivatives of 2-aminophenol are widely used as ligands for the synthesis of metal complexes. Often, the aminophenol is first condensed with an aldehyde or ketone to form a Schiff base ligand, which then offers a multidentate coordination environment.

For example, a Schiff base derived from 2-amino-5-methylphenol and 3-hydroxyquinoxaline-2-carboxaldehyde forms a tridentate ONO donor ligand that coordinates with Co(II). iajps.com Similarly, Schiff bases derived from 2-amino-5-methylphenol have been used to create novel non-metallocene catalysts and fluorescent chemosensors for metal ions like Mg²⁺. sigmaaldrich.comsemanticscholar.orgscbt.com

The synthesis of these metal complexes typically involves reacting the ligand with a metal salt (e.g., chlorides or acetates) in a suitable solvent like ethanol (B145695) or methanol (B129727). The resulting metal chelates are then characterized using a range of spectroscopic and analytical techniques to determine their structure and properties.

Table 2: Examples of Metal Complexes with Ligands Derived from 2-Aminophenol Analogues

| Ligand Type | Metal Ion(s) | Characterization Methods | Application/Feature | Source(s) |

|---|---|---|---|---|

| Schiff base of 2-amino-5-methylphenol | Co(II) | NMR Spectroscopy, Elemental Analysis | Proposed structure based on spectral data | iajps.com |

| Schiff base of 2-amino-5-methylphenol | Mg(II) | FTIR, NMR, Mass Spectrometry, Fluorescence Spectroscopy | Fluorescent chemosensor for Mg²⁺ detection | semanticscholar.org |

| Schiff base of o-aminophenol | Co(II), Ni(II), Cu(II) | Elemental Analysis, IR, Electronic Spectroscopy, Magnetic Susceptibility | Octahedral geometry proposed | researchgate.net |

| Schiff base of 2-amino-5-chlorophenyl)phenyl methanone | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Fe(III) | Elemental Analysis, FT-IR, NMR, ESI-Mass, ESR | Bidentate N,O donor with 1:2 metal-ligand stoichiometry | nih.gov |

These studies collectively demonstrate that the 2-aminophenol framework, as present in this compound, is a versatile platform for the development of coordination compounds with diverse structures and potential applications.

Ligand Design and Coordination Properties

The structure of this compound makes it a versatile precursor for the design of polydentate ligands. The presence of nitrogen and oxygen donor atoms allows for chelation with a variety of metal ions. Derivatives of aminophenols are widely used in the synthesis of Schiff base ligands, which are known for their ability to form stable complexes with transition metals. For instance, the condensation of an aminophenol derivative with an aldehyde or ketone results in a Schiff base ligand with enhanced coordinating capabilities.

While specific studies on the ligand design of this compound are not extensively documented, the principles can be inferred from related aminophenol-based ligands. These ligands are known to be "redox non-innocent," meaning they can exist in different redox states, which in turn influences the electronic properties of the resulting metal complexes. The o-aminophenol framework can exist in dianionic o-amidophenolate, monoanionic o-iminosemiquinonate radical, and neutral o-iminoquinone forms. This redox activity is crucial for their application in catalysis.

The design of ligands based on aminophenol structures is a key area of research for developing new catalysts and materials. nih.gov For example, a proline-based aminophenol ligand has been synthesized and used to form a mononuclear iron(III) complex. nih.gov The structure of such complexes often involves two aminophenolate ligands coordinating to the metal center. nih.gov Similarly, derivatives of 2-amino-5-methylphenol have been used in the synthesis of tridentate Schiff base ligands and phenoxy-imine ligands for non-metallocene catalysts. sigmaaldrich.comscbt.com

The coordination properties of these ligands are dictated by the nature of the metal ion and the specific substituents on the aminophenol backbone. The presence of the aminomethyl group in this compound introduces an additional coordination site, potentially allowing for the formation of more complex and stable metal chelates.

Table 1: Examples of Metal Complexes with Aminophenol-Based Ligands

| Ligand Type | Metal Ion(s) | Resulting Complex Type | Reference(s) |

| Proline-based aminophenol | Fe(III) | Mononuclear iron(III) complex | nih.gov |

| Schiff base from 2-amino-5-chlorophenyl derivative | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Fe(III) | Bidentate N, O donor complexes | nih.gov |

| Quinoxaline-2-carboxalidine-2-amino-5-methylphenol | Mn(II), Fe(III), Ni(II), Cu(II), Zn(II) | Tridentate Schiff base complexes | sigmaaldrich.com |

| Pentadentate aminophenol | Fe(II) | μ2-oxo-bridged dinuclear iron(III) complex |

Electrochemical Properties of Metal Complexes

The electrochemical behavior of metal complexes derived from aminophenol-based ligands is of significant interest due to their potential applications in catalysis and as models for biological systems. The redox non-innocent nature of the aminophenol ligand framework plays a central role in the electrochemical properties of these complexes.

Cyclic voltammetry is a common technique used to study the redox processes of these metal complexes. For example, an iron(III) complex with a proline-based aminophenol ligand was shown to undergo both a metal-centered reduction and a ligand-centered oxidation. nih.gov This indicates that both the iron ion and the aminophenol ligand are redox-active.

Table 2: Electrochemical Data for an Iron(III) Complex with a Proline-Based Aminophenol Ligand

| Redox Process | Potential (V vs. Ag/AgCl) | Description | Reference |

| Reduction | -0.65 | Metal-centered (Fe(III)/Fe(II)) | nih.gov |

| Oxidation | +0.45 | Ligand-centered | nih.gov |

Reaction Kinetics and Mechanistic Investigations

Detailed reaction kinetics and mechanistic studies for this compound are scarce in the available literature. However, insights can be drawn from studies on related aminophenol compounds. The kinetics of reactions involving aminophenols are often complex due to the multiple reactive sites and the potential for oxidation of the phenol and amine groups.

For instance, the kinetics of the biomimetic oxidation of 2-aminophenol catalyzed by a ferroxime(II) complex have been investigated. rsc.org The study, which followed the reaction spectrophotometrically and by monitoring dioxygen uptake, proposed a mechanism involving the formation of a superoxoferroxime(III) species and a 4-substituted 2-aminophenoxyl free radical. rsc.org The rate-determining step was identified as the hydrogen atom abstraction from the aminophenol by the superoxoferroxime intermediate. rsc.org

Mechanistic studies on the reactivity of iron(III)–amidophenolate complexes have shown that they can react with molecular oxygen, leading to oxidative aromatic C–C bond cleavage through a putative alkylperoxo species. Such investigations are crucial for understanding the catalytic cycles of aminophenol-based catalysts in oxidation reactions.

While specific kinetic parameters for reactions involving this compound are not available, the general principles of reaction kinetics of aminophenol derivatives with metal ions would apply. These reactions are likely to be influenced by factors such as pH, temperature, solvent, and the concentration of reactants.

Advanced Spectroscopic and Structural Elucidation of 2 Amino 5 Aminomethyl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 2-Amino-5-(aminomethyl)phenol, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

In ¹H NMR, the number of distinct signals corresponds to the number of chemically non-equivalent protons. azooptics.com The chemical shift of each signal provides information about the electronic environment of the protons. libretexts.org For the aromatic region of this compound, three signals would be expected due to the three protons on the benzene (B151609) ring. Their chemical shifts, typically between 6.0 and 7.5 ppm, and their splitting patterns (coupling) would confirm their relative positions. Protons on a carbon adjacent to an oxygen atom are deshielded and appear in the 3.4 to 4.5 δ range. pressbooks.pub The protons of the aminomethyl group (-CH₂NH₂) would likely appear as a singlet around 3.5-4.0 ppm. The protons of the primary amine (-NH₂) and the phenolic hydroxyl (-OH) group would appear as broad singlets, with their chemical shifts being concentration and solvent-dependent. libretexts.orgmodgraph.co.uk The phenolic -OH proton typically resonates between 4-7 ppm. libretexts.org

¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. The carbon attached to the hydroxyl group is significantly deshielded, appearing in the 150-160 ppm range. Carbons bonded to amino groups typically appear in the 50 to 80 δ range. libretexts.org The other aromatic carbons would have distinct signals in the 110-140 ppm region, and the aminomethyl carbon would be observed in the upfield region, likely around 40-50 ppm.

| Proton/Carbon Group | Technique | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic C-H | ¹H NMR | 6.0 - 7.5 | Splitting patterns reveal substitution. |

| Phenolic O-H | ¹H NMR | 4.0 - 7.0 (broad) | Shift is solvent and concentration dependent. |

| -CH₂-NH₂ | ¹H NMR | ~3.5 - 4.0 | Methylene protons. |

| Aromatic -NH₂ | ¹H NMR | 3.0 - 5.0 (broad) | Shift is solvent and concentration dependent. |

| Aromatic C-OH | ¹³C NMR | 150 - 160 | Deshielded by oxygen. |

| Aromatic C-NH₂ | ¹³C NMR | 140 - 150 | Deshielded by nitrogen. |

| Aromatic C-H / C-C | ¹³C NMR | 110 - 140 | Substitution pattern affects shifts. |

| -CH₂-NH₂ | ¹³C NMR | 40 - 50 | Aliphatic carbon. |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. youtube.com The IR spectrum of this compound would exhibit several characteristic absorption bands. A broad band in the 3200-3500 cm⁻¹ region is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, broadened due to hydrogen bonding. orgchemboulder.comwpmucdn.com The N-H stretching vibrations of the two amino groups (aromatic and aliphatic) would also appear in this region (3300-3500 cm⁻¹), typically as sharper peaks than the O-H band. ucla.edu Primary amines show two bands in this region. wpmucdn.com Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range, confirming the presence of the benzene ring. youtube.com Additionally, a strong C-O stretching band for the phenol (B47542) would be observed around 1200-1300 cm⁻¹. youtube.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenol O-H | Stretch (H-bonded) | 3200 - 3500 | Strong, Broad |

| Amine N-H | Stretch | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Phenol C-O | Stretch | 1200 - 1300 | Strong |

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. slideshare.net The absorption of UV or visible light promotes electrons from a ground state to a higher energy state, typically from π bonding orbitals or non-bonding (n) orbitals to π* anti-bonding orbitals (π → π* and n → π* transitions). shu.ac.uk The benzene ring itself is a chromophore. The attachment of auxochromes—functional groups with non-bonding electrons like -OH and -NH₂—modifies the absorption characteristics. uomustansiriyah.edu.iq These groups extend the conjugated system through resonance, causing a bathochromic (red) shift to longer wavelengths. spcmc.ac.inshimadzu.com For phenol, the primary absorption band is shifted to around 270 nm. researchgate.net The presence of the additional amino and aminomethyl groups would be expected to cause a further red shift. The exact position of the absorption maximum (λ_max) can also be influenced by the solvent polarity. up.ac.za

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₇H₁₀N₂O.

The mass spectrum also provides structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, characteristic fragment ions. For aromatic compounds like phenols, the molecular ion peak is typically prominent. modgraph.co.uk Common fragmentation pathways for phenols include the loss of a CO molecule (M-28) or a formyl radical (HCO·, M-29). modgraph.co.uk For molecules with an aminomethyl group, a key fragmentation is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. This would result in a stable iminium ion, which would be observed as a prominent peak in the spectrum.

| m/z Value | Identity | Fragmentation Pathway |

|---|---|---|

| 138 | [M]⁺ | Molecular Ion (C₇H₁₀N₂O)⁺ |

| 121 | [M-NH₃]⁺ | Loss of ammonia (B1221849) from aminomethyl group |

| 108 | [M-CH₂NH₂]⁺ | Loss of aminomethyl radical |

| 110 | [M-CO]⁺ | Loss of carbon monoxide from phenol ring |

| 109 | [M-CHO]⁺ | Loss of formyl radical from phenol ring |

X-ray Diffraction (XRD) for Solid-State Structure Determination and Crystallography

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.org This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity. wikipedia.org For this compound, XRD would be particularly valuable for characterizing the intermolecular interactions that govern the crystal packing. The presence of hydroxyl and amino groups makes the molecule an excellent candidate for forming extensive hydrogen bonding networks. researchgate.netnih.gov XRD analysis can reveal the specific donor-acceptor pairs (e.g., O-H···N, N-H···O, N-H···N) and the geometry of these hydrogen bonds, which are crucial for understanding the physical properties of the solid material. rsc.org The analysis also determines the crystal system, space group, and unit cell dimensions, providing a complete picture of the crystalline architecture. suniv.ac.in

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a pure sample. This experimental data is compared against the theoretical percentages calculated from the proposed molecular formula. For this compound (C₇H₁₀N₂O), a close agreement between the experimental and theoretical values provides strong evidence for the assigned molecular formula and serves as a crucial check of sample purity.

| Element | Atomic Mass | Number of Atoms | Total Mass | Theoretical % Composition |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 7 | 84.077 | 60.85% |

| Hydrogen (H) | 1.008 | 10 | 10.080 | 7.30% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 20.29% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 11.58% |

| Total | 138.170 | 100.00% |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in Thermal Stability Studies

Thermal analysis techniques provide insights into the physical and chemical changes that a material undergoes as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. wikipedia.org This is used to evaluate the thermal stability of a compound. The TGA thermogram for this compound would show the temperature at which decomposition begins (onset temperature) and the temperature of maximum decomposition rate. It would also reveal if the decomposition occurs in single or multiple steps and the amount of residual mass at the end of the analysis. Studies on related aminophenol isomers have used TGA to examine their thermal properties. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. iajps.com DSC is used to detect thermal events such as melting, crystallization, and glass transitions. A DSC scan of this compound would show a sharp endothermic peak corresponding to its melting point. The area under this peak can be used to calculate the enthalpy of fusion. This data is critical for understanding the material's physical properties and processing conditions.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. cardiff.ac.uk While this compound is a diamagnetic molecule (all electrons are paired) and thus EPR-silent, the technique can be employed to study paramagnetic species derived from it.

For instance, oxidation of the phenol moiety can generate a phenoxyl radical or a phenol radical cation, both of which are paramagnetic and can be characterized by EPR. rsc.orgresearchgate.net The EPR spectrum provides information about the electronic structure of the radical, including its g-value and hyperfine coupling constants, which describe the interaction of the unpaired electron with nearby magnetic nuclei (¹H, ¹⁴N). researchgate.net This data can reveal how the unpaired electron is delocalized across the aromatic ring and the substituent groups. Furthermore, if the compound is used as a ligand to form complexes with paramagnetic metal ions (e.g., Cu(II)), EPR can be a powerful tool to probe the coordination environment of the metal and the nature of the metal-ligand bonding. rsc.org

Despite a comprehensive search for scientific literature, no specific experimental or computational data detailing the advanced spectroscopic and optical properties of This compound or its derivatives could be located.

The performed searches yielded information on related but structurally distinct compounds, such as 2-Amino-5-methylphenol (B193566) and its Schiff base derivatives. However, in strict adherence to the provided instructions to focus solely on the chemical compound "this compound" and its derivatives, this information cannot be used.

Therefore, the section on Advanced Characterization Techniques (e.g., Optical Properties) for this compound cannot be generated at this time due to the absence of relevant research findings and data in the public domain.

Computational and Theoretical Investigations of 2 Amino 5 Aminomethyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods, particularly those based on quantum mechanics, allow for the detailed investigation of molecular properties without the need for empirical experimentation.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry and various electronic properties of chemical compounds.

A typical DFT study of 2-Amino-5-(aminomethyl)phenol would involve optimizing the molecule's geometry to find its lowest energy conformation. This process yields crucial data on bond lengths, bond angles, and dihedral angles. Such calculations would likely be performed using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to provide a balance between accuracy and computational cost. The resulting geometric parameters are essential for understanding the molecule's three-dimensional shape and steric interactions.

Electronic structure analysis through DFT provides insights into the distribution of electrons within the molecule, which governs its reactivity and physical properties. Properties such as dipole moment, polarizability, and atomic charges would be calculated to characterize the molecule's electronic nature.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (Illustrative) This table is for illustrative purposes only, as specific research data is unavailable.

| Parameter | Value |

|---|---|

| C1-C2 Bond Length (Å) | 1.395 |

| C-O Bond Length (Å) | 1.360 |

| C-N (amino) Bond Length (Å) | 1.400 |

| C-C (aminomethyl) Bond Length (Å) | 1.510 |

| C-N (aminomethyl) Bond Length (Å) | 1.470 |

| C-C-O Bond Angle (°) | 120.5 |

| C-C-N (amino) Bond Angle (°) | 119.8 |

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO would likely be localized on the electron-rich phenol (B47542) ring and amino groups, while the LUMO would be distributed over the aromatic system.

Table 2: Hypothetical Frontier Molecular Orbital Properties (Illustrative) This table is for illustrative purposes only, as specific research data is unavailable.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.50 |

| LUMO | -0.80 |

| Energy Gap (ΔE) | 4.70 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays different potential values on the electron density surface using a color spectrum.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are usually associated with lone pairs of heteroatoms. For this compound, the oxygen of the hydroxyl group and the nitrogen atoms of the amino groups would be expected to be regions of high negative potential. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms. Green areas denote neutral potential.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, such as vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. Theoretical calculations of vibrational frequencies, performed using methods like DFT, can help in the assignment of experimental IR and Raman bands to specific vibrational modes of the molecule.

Similarly, Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra by calculating the energies of vertical electronic transitions. The calculated maximum absorption wavelength (λmax) can then be compared with experimental UV-Visible spectra to understand the electronic transitions occurring within the molecule, typically π→π* and n→π* transitions associated with the aromatic ring and heteroatoms.

Thermodynamic and Kinetic Modeling of Reactions

Computational chemistry can be used to model the thermodynamic and kinetic aspects of reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to determine key thermodynamic properties such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) of a reaction.

Kinetic modeling involves locating the transition state structure on the potential energy surface and calculating the activation energy (Ea). This information is crucial for understanding reaction mechanisms and predicting reaction rates. For instance, modeling the oxidation or substitution reactions of this compound would provide insights into its chemical stability and reactivity pathways.

Prediction of Nonlinear Optical (NLO) Properties

Molecules with significant charge separation and extended π-conjugated systems can exhibit nonlinear optical (NLO) properties, which are important for applications in optoelectronics. Computational methods can predict these properties by calculating the first-order hyperpolarizability (β). A large β value is indicative of a strong NLO response. For this compound, the presence of electron-donating groups (–OH, –NH2, –CH2NH2) on the aromatic ring could potentially lead to significant intramolecular charge transfer and, consequently, notable NLO properties. DFT calculations would be the standard method to quantify the hyperpolarizability of the molecule.

Computational Approaches in Biological Activity Prediction

Computational methodologies are integral to modern drug discovery and development, offering predictive insights into the biological activities of novel chemical entities. In the case of this compound, the absence of extensive experimental data necessitates a reliance on theoretical and computational approaches to forecast its potential therapeutic applications. These in silico techniques enable the simulation of molecular interactions, providing a foundational understanding of the compound's pharmacodynamic and pharmacokinetic properties. By modeling the behavior of this compound at a molecular level, researchers can identify likely protein targets, predict binding affinities, and elucidate potential mechanisms of action, thereby guiding further experimental investigation.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the interaction between a small molecule ligand and a protein receptor, providing valuable information about the binding energy and the specific amino acid residues involved in the interaction.

For this compound, molecular docking simulations could be employed to screen for potential protein targets. Given its phenolic structure, enzymes such as tyrosinase and monoamine oxidase, which are known to interact with phenolic and amino-containing compounds, would be logical targets for such studies. The docking process would involve generating a three-dimensional structure of this compound and placing it into the binding site of a target protein. Sophisticated algorithms would then be used to explore various binding poses, and scoring functions would rank these poses based on their predicted binding affinity.

The primary interactions governing the binding of this compound to a protein target would likely involve its key functional groups: the hydroxyl (-OH) group of the phenol, the primary amino (-NH2) group on the ring, and the aminomethyl (-CH2NH2) substituent. Hydrogen bonds are expected to be a dominant force in the interaction, with the hydroxyl and amino groups acting as both hydrogen bond donors and acceptors. The aromatic ring itself could participate in π-π stacking or cation-π interactions with aromatic or charged amino acid residues in the binding pocket.

A hypothetical docking study of this compound with human tyrosinase, a key enzyme in melanin (B1238610) synthesis, might reveal interactions with histidine and asparagine residues that coordinate the copper ions in the active site. The phenolic hydroxyl group could form hydrogen bonds with residues such as His244 and Asn260, while the amino groups could interact with nearby acidic residues like Glu256.

Table 1: Hypothetical Molecular Docking Results of this compound with Human Tyrosinase

| Parameter | Value | Interacting Residues | Interaction Type |

|---|---|---|---|

| Binding Affinity (kcal/mol) | -7.8 | His244, Asn260 | Hydrogen Bond |

| His263 | π-π Stacking | ||

| Glu256 | Hydrogen Bond | ||

| Val283 | Hydrophobic |

These computational predictions, while theoretical, provide a strong basis for prioritizing experimental validation and offer a detailed molecular-level hypothesis for the compound's biological activity.

Enzyme Inhibition Modeling and Binding Site Analysis

Building upon molecular docking, enzyme inhibition modeling seeks to understand not just if a compound binds to an enzyme, but how it affects the enzyme's function. For this compound, these models could predict its potential as an enzyme inhibitor and elucidate the kinetic and structural basis for this inhibition.

Computational models can simulate the dynamics of the enzyme-ligand complex, providing insights that static docking cannot. For instance, molecular dynamics (MD) simulations could be used to observe the stability of the predicted binding pose of this compound within an enzyme's active site over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding, and can help to identify key water molecules that may mediate the interaction.

The binding site analysis of an enzyme in complex with this compound would involve a detailed examination of the geometry and chemical nature of the active site. The size, shape, and polarity of the binding pocket would be analyzed to understand the structural basis for the compound's affinity and selectivity. For example, if this compound were to be modeled as an inhibitor of monoamine oxidase B (MAO-B), the analysis would focus on its interactions with the flavin adenine (B156593) dinucleotide (FAD) cofactor and key residues in the active site cavity, such as Tyr398 and Tyr435. The model might suggest a competitive mode of inhibition, where the compound competes with the natural substrate for binding to the active site.

The results of such modeling can be used to predict key enzyme inhibition parameters, such as the inhibition constant (Ki), which is a measure of the inhibitor's potency. These predicted values can then be used to guide the design of more potent and selective inhibitors.

Table 2: Hypothetical Enzyme Inhibition Parameters for this compound

| Target Enzyme | Predicted Ki (µM) | Predicted Type of Inhibition | Key Binding Site Residues |

|---|---|---|---|

| Human Tyrosinase | 5.2 | Competitive | His244, His263, Asn260 |

| Monoamine Oxidase B | 12.5 | Competitive | Tyr398, Tyr435, Ile199 |

Biological Activities and Mechanistic Studies of 2 Amino 5 Aminomethyl Phenol and Its Derivatives

Antimicrobial Efficacy (Antibacterial, Antifungal)

Phenolic compounds, including aminophenol derivatives, are recognized for their broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as various fungi. nih.govnih.gov The antimicrobial potential of these compounds is intrinsically linked to their chemical structure, which allows them to interact with and disrupt microbial cells through multiple mechanisms. nih.gov For instance, studies on 2-amino-5-methylphenol (B193566) derivatives have demonstrated good antibacterial action. researchgate.net The presence of functional groups, such as hydroxyl and amino groups on the phenol (B47542) ring, plays a crucial role in their efficacy, making them suitable for targeting different components of bacterial and fungal cells. nih.gov The effectiveness of these compounds often depends on their concentration and the specific microbial species being targeted. mdpi.com

Derivatives can be synthesized to enhance these properties; for example, metal chelates of a complex derivative containing an aminomethyl group, 2-[(8-hydroxyquinolinyl)-5-aminomethyl]-3-(4-bromophenyl)-6-bromo-3(H)-quinazolin-4-one, have been monitored for their antifungal activities. researchgate.net Similarly, some 2-allylphenol (B1664045) derivatives have shown enhanced antifungal activity against phytopathogenic fungi compared to their parent compound. nih.gov

In Vitro Antimicrobial Screening Methodologies

The evaluation of the antimicrobial efficacy of compounds like 2-Amino-5-(aminomethyl)phenol and its derivatives is conducted through a variety of established in vitro assays. These methods are essential for determining the presence and extent of antimicrobial activity. scielo.br

Commonly employed screening methodologies include:

Agar (B569324) Diffusion Methods : These are widely used, cost-effective techniques. nih.gov

Disk Diffusion : A filter paper disc impregnated with the test compound is placed on an agar plate inoculated with a test microorganism. The antimicrobial agent diffuses into the agar, and if it is effective, a clear zone of growth inhibition is observed around the disc. nih.gov

Well Diffusion : A variation where a well is created in the agar plate, into which the test substance is introduced. This method is also used to evaluate the antimicrobial activity of plant or microbial extracts. nih.gov The well-variant of the diffusion method has been found to be more sensitive than the disc-variant in some studies. scielo.br

Dilution Methods : These quantitative assays are used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). scielo.br

Broth Dilution (Macrodilution or Microdilution) : The compound is subjected to serial dilutions in a liquid growth medium and then inoculated with the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth. researchgate.net

Agar Dilution : The antimicrobial agent is incorporated into the agar medium at various concentrations, followed by inoculation of the microbial strain. The MIC is the lowest concentration that prevents growth. nih.gov

Poisoned Food Technique : This method is primarily used for evaluating antifungal activity, especially against molds. The test compound is mixed directly into the growth medium, which is then inoculated with the fungus. Growth inhibition is assessed relative to a control. nih.govnih.gov

Thin Layer Chromatography (TLC)-Bioautography : This technique is effective for screening bioactive compounds in mixtures. Components are first separated on a TLC plate, which is then subjected to a bioassay to identify the active compounds. nih.gov

| Methodology | Principle | Primary Outcome | Application |

|---|---|---|---|

| Agar Diffusion (Disk/Well) | Diffusion of the test compound through agar to inhibit microbial growth. nih.gov | Zone of Inhibition (Qualitative) | Initial screening for antibacterial and antifungal activity. nih.gov |

| Broth/Agar Dilution | Serial dilution of the test compound to find the lowest concentration that inhibits growth. nih.gov | Minimum Inhibitory Concentration (MIC) (Quantitative) | Determining the potency of an antimicrobial agent. researchgate.net |

| Poisoned Food Technique | Incorporation of the test compound into the growth medium to assess growth inhibition. nih.gov | Inhibition of Fungal Growth (Qualitative/Quantitative) | Primarily used for evaluating antifungal activity against molds. nih.gov |

| TLC-Bioautography | Separation of compounds on a TLC plate followed by a bioassay on the plate itself. nih.gov | Identification of Active Compounds in a Mixture | Screening complex extracts for antimicrobial components. nih.gov |

Mechanisms of Antimicrobial Action

Phenolic compounds exert their antimicrobial effects through a variety of mechanisms, often targeting multiple sites within the microbial cell. nih.gov The amphipathic character of many phenolic compounds plays a significant role in their antibacterial activity, allowing interaction with different cellular components. nih.gov

Key mechanisms include:

Disruption of Cell Membrane : The lipophilic nature of many phenolic compounds allows them to insert into the bacterial cell membrane, altering its structure and fluidity. mdpi.comfrontiersin.org This disruption increases membrane permeability, leading to the leakage of essential intracellular components such as ions, nucleic acids, and proteins, ultimately causing cell death. nih.govfrontiersin.org

Enzyme Inhibition : Phenolics can form hydrogen bonds with microbial proteins, leading to denaturation and inhibition of essential enzymes. mdpi.com For example, flavonoids have been shown to inhibit ATP synthase, thereby reducing cellular energy production. mdpi.com The hydroxyl groups of phenolic compounds are crucial for these interactions. nih.gov

Inhibition of Nucleic Acid Synthesis : Some polyphenols can penetrate the DNA helix due to their planar structure and hydrophobic core, interfering with replication, transcription, and repair mechanisms. nih.gov They can also inhibit enzymes essential for nucleic acid synthesis, such as topoisomerase or DNA gyrase. nih.gov

Interference with Energy Metabolism : Compounds like carvacrol (B1668589) have been shown to destabilize the cytoplasmic membrane, causing a decrease in the pH gradient and inhibiting ATP synthesis. frontiersin.org

Generation of Oxidative Stress : Phenolic compounds can induce the formation of reactive oxygen species (ROS), leading to oxidative damage to DNA, lipids, and proteins, which contributes to cell death. mdpi.com

Anti-inflammatory Potential and Mechanisms

Polyphenols are known to possess significant anti-inflammatory properties, which are attributed to their ability to target multiple components of inflammatory pathways. nih.gov Derivatives of p-aminophenol, which shares a core structure with this compound, have been studied for their anti-inflammatory and analgesic effects. For instance, acetaminophen (B1664979) (paracetamol) is a well-known para-aminophenol derivative with weak anti-inflammatory activity but potent analgesic and antipyretic properties. medex.com.bd Its metabolites, including p-aminophenol, are believed to contribute to its pharmacological activity. oaepublish.com

Enzyme Inhibition Studies (e.g., Cyclooxygenase Enzymes)

A primary mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins (B1171923) (PGs). medex.com.bd

COX Inhibition : Acetaminophen is thought to act by inhibiting both COX-1 and COX-2 isoforms, particularly within the central nervous system. medex.com.bd Its inhibitory effect is most potent in environments with low concentrations of arachidonic acid and peroxides. wikipedia.org Some phenolic compounds exhibit structural similarities to known anti-inflammatory drugs like ibuprofen (B1674241) and can inhibit COX-1 and COX-2 in a dose-dependent manner. nih.gov

Substrate-Selective Inhibition : Certain nonsteroidal anti-inflammatory drugs (NSAIDs) can inhibit COX-2 in a substrate-selective manner. osti.gov This complex mechanism is influenced by the cellular peroxide tone. osti.gov

COX-Independent Pathways : Studies on acetaminophen's metabolites, p-aminophenol and AM404, have shown they can suppress nitric oxide secretion from stimulated microglia through pathways that are independent of COX inhibition. oaepublish.com

| Compound/Derivative | Target Enzyme(s) | Mechanism/Observation | Reference |

|---|---|---|---|

| Acetaminophen (Paracetamol) | COX-1, COX-2, COX-3 | Inhibits prostaglandin (B15479496) synthesis, primarily in the CNS. medex.com.bd Efficacy is dependent on low peroxide tone. wikipedia.org | medex.com.bdwikipedia.org |

| p-Aminophenol (metabolite) | - | Suppresses nitric oxide secretion from microglia via a COX-independent pathway. oaepublish.com | oaepublish.com |

| AM404 (metabolite) | - | Suppresses nitric oxide secretion from microglia via a COX-independent pathway. oaepublish.com | oaepublish.com |

| Oleocanthal (Phenolic Compound) | COX-1, COX-2 | Exhibits natural anti-inflammatory properties and inhibits COX enzymes in a dose-dependent manner. nih.gov | nih.gov |

Modulation of Biochemical Pathways

Beyond direct enzyme inhibition, aminophenol derivatives and other polyphenols can modulate various signaling pathways involved in inflammation.

NF-κB Pathway : Polyphenols can inactivate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes and cytokines. nih.gov It is likely that the protective effects of acetaminophen against adverse microglial activation are mediated by its metabolites, p-aminophenol and AM404, inhibiting this transcription factor. oaepublish.com

MAPK and Other Kinase Pathways : These compounds can modulate mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov They may also inhibit other pathways such as phosphatidylinositide 3-kinases/protein kinase B (PI3K/AkT) and c-Jun amino-terminal kinases (JNK). nih.gov

TRPV1 and Cannabinoid Receptors : The acetaminophen metabolite AM404, which is formed from p-aminophenol in the brain, is an activator of the transient receptor potential vanilloid 1 (TRPV1) receptor and a weak agonist of cannabinoid receptors (CB1). wikipedia.orgnih.gov Activation of these receptors is believed to play a significant role in the analgesic effects of acetaminophen. nih.gov

Arachidonic Acid Pathway : By inhibiting enzymes like phospholipase A2 (PLA2), COX, and lipoxygenase (LOX), polyphenols can reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. nih.gov

Antioxidant and Free Radical Scavenging Activities

Aromatic amines and aminophenols are recognized as effective antioxidants. jst.go.jp Their ability to scavenge free radicals is largely attributed to the presence of electron-donating substituents (amino and hydroxyl groups) on the aromatic ring, which can produce a resonance-stabilized radical. jst.go.jp The amino group is often more effective in this role than the hydroxyl group. jst.go.jp

The antioxidant potential of aminophenol derivatives is evaluated using various assays, with the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay being a common method. jst.go.jpnih.gov In this assay, the ability of the test compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance. mdpi.com

Studies comparing p-aminophenol (p-AP) with its N-acetylated derivative, acetaminophen (APAP), found that p-AP showed approximately 6.0-times higher radical scavenging activity than APAP. jst.go.jp This highlights how structural modifications can significantly impact antioxidant capacity. Further studies on sulfated metabolites showed that while sulfation greatly decreased the antioxidant activity of acetaminophen, the sulfated form of p-aminophenol (p-APS) retained a radical scavenging capability comparable to its parent compound. jst.go.jpnih.gov This suggests that, depending on the molecular structure, metabolic processes like sulfation may not always lead to deactivation of antioxidant properties. nih.gov Similarly, aminomethyl derivatives of 2-methoxyphenol have been synthesized and shown to possess free radical scavenging activity. foodandnutritionjournal.orgproquest.com

| Compound | EC₅₀ (µM) | Relative Activity Note |

|---|---|---|

| p-Aminophenol (p-AP) | 24.1 | Showed ~6.0-times higher activity than Acetaminophen. jst.go.jp |

| Acetaminophen (APAP) | 145 | N-acetylation reduces radical scavenging activity compared to p-AP. jst.go.jp |

| p-Aminophenol Sulfate (p-APS) | 24.5 | Activity is comparable to the unsulfated parent compound, p-AP. jst.go.jp |

| Acetaminophen Sulfate (APAPS) | > 1,000 | Activity is ~126-times lower than the unsulfated parent compound, APAP. nih.gov |

In Vitro Antioxidant Assays

Derivatives of this compound are subjects of significant research interest for their antioxidant properties. The evaluation of this potential is typically conducted through a variety of established in vitro assays that measure the ability of these compounds to neutralize free radicals and inhibit oxidative processes.

Commonly employed methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. frontiersin.org These tests provide quantitative data on the radical-scavenging capacity of the compounds, often expressed as IC50 values (the concentration required to inhibit 50% of the radical activity).

Studies on various aminophenol derivatives have demonstrated notable antioxidant activity. For instance, certain o-aminophenol derivatives have shown potent activity in scavenging free radicals. nih.gov Similarly, Schiff base derivatives of 4-aminophenol (B1666318) have been synthesized and evaluated, showing a range of antioxidant capabilities. mdpi.comnih.gov The antioxidant potential of these compounds is often attributed to the presence of the phenolic hydroxyl group, which can donate a hydrogen atom to stabilize free radicals. researchgate.net

Interactive Table: Antioxidant Activity of Selected Aminophenol Derivatives This table is interactive. Click on headers to sort. Data is compiled from various studies on related aminophenol structures.

| Compound Class | Assay Method | Key Findings | Reference |

|---|---|---|---|